6-Ethoxy-3-(4-ethylbenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
6-ethoxy-3-(4-ethylphenyl)sulfonyl-1-methylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-4-14-6-9-16(10-7-14)26(23,24)19-13-21(3)18-11-8-15(25-5-2)12-17(18)20(19)22/h6-13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIHYEJHDKHCMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-3-(4-ethylbenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-3-(4-ethylbenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or sulfonyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethoxy-3-(4-ethylbenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Ethoxy-3-(4-ethylbenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one is not fully understood, but it is believed to interact with various molecular targets and pathways. Its biological activity may be attributed to its ability to bind to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analog 1: 1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-isopropylbenzenesulfonyl)quinolin-4-one (CAS: 866844-86-2)
Key Differences :
- N1 Substituent : A 4-chlorobenzyl group replaces the methyl group.
- Sulfonyl Group : 4-Isopropylbenzenesulfonyl instead of 4-ethylbenzenesulfonyl.
Implications :
- The bulkier isopropyl group on the sulfonyl moiety may increase steric hindrance, affecting binding to hydrophobic pockets in biological targets.
Structural Analog 2: 6-Ethyl-1-[(4-fluorophenyl)methyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one (CAS: 931364-59-9)
Key Differences :
- Position 6 : Ethyl group replaces ethoxy.
- Position 3 : 1,2,4-Oxadiazol-5-yl with 4-methylphenyl substituent instead of sulfonyl.
- N1 Substituent : 4-Fluorobenzyl group.
Implications :
- Fluorine at N1 may enhance bioavailability due to its electronegativity and small size.
Structural Analog 3: 1-[(2,5-Dimethylphenyl)methyl]-6-ethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one (CAS: 902618-21-7)
Key Differences :
- N1 Substituent : 2,5-Dimethylbenzyl group.
- Sulfonyl Group : 4-Methylbenzenesulfonyl instead of 4-ethyl.
Implications :
Crystallographic Insights from a Chlorinated Analog
A structurally distinct compound, 1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone (Acta Crystallographica Section E), demonstrates:
- Dihedral angles between aromatic rings (e.g., 62.59° between quinoline and benzene), influencing molecular packing via π-π interactions .
- Chlorine substituents stabilize crystal structures through halogen bonding, a feature absent in the target compound.
Data Table: Structural and Physicochemical Comparison
Biological Activity
6-Ethoxy-3-(4-ethylbenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of dihydroquinolines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C18H22N2O3S
- Molecular Weight: 342.44 g/mol
- CAS Number: 139756-22-2
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Studies have shown that this compound can induce apoptosis in cancer cell lines. The proposed mechanisms include the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and increased apoptosis.
Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) after 48 hours of exposure. Flow cytometry analysis indicated an increase in cells in the sub-G1 phase, suggesting apoptosis induction.
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Mechanism:
The anti-inflammatory activity is attributed to the inhibition of NF-kB signaling pathway, which is crucial for the expression of various inflammatory mediators.
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components:
- The ethoxy group enhances lipophilicity, improving cell membrane penetration.
- The sulfonyl moiety contributes to increased binding affinity to biological targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Ethoxy-3-(4-ethylbenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically begins with constructing the dihydroquinolinone core, followed by introducing substituents via nucleophilic substitution or coupling reactions. Key steps include:
- Ethoxy group introduction : Use ethyl iodide under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .
- Sulfonylation : React with 4-ethylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to install the sulfonyl group .
- Methylation : Employ methylating agents like methyl iodide or dimethyl sulfate under controlled pH and temperature .
- Optimization : Monitor reaction progress via TLC and adjust parameters (e.g., solvent polarity, catalyst loading) to improve yield. Purification often involves column chromatography or recrystallization .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and assess stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula .
- X-ray Crystallography : Resolve 3D conformation and validate sulfonyl/ethoxy group orientations .
- Purity Assessment : HPLC with UV detection (≥95% purity threshold) and elemental analysis for C, H, N, S content .
Q. What preliminary biological screening assays are appropriate for this compound?
- In vitro Assays :
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, Colon-26) to measure IC₅₀ values .
- Anti-inflammatory : ELISA-based inhibition of TNF-α/IL-6 in LPS-stimulated macrophages .
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s derivatives?
- Approach :
- Substituent Variation : Synthesize analogs with modified ethoxy, sulfonyl, or methyl groups to assess impact on bioactivity .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Maestro) to identify critical binding motifs .
- Case Study : Replacing the ethylbenzenesulfonyl group with fluorobenzoyl (as in ) reduced anticancer potency by 40%, highlighting the sulfonyl group’s role in target interaction .
Q. What strategies resolve contradictions in biological activity data across studies?
- Data Reconciliation :
- Orthogonal Assays : Validate apoptosis induction (caspase-3 activation) alongside cell viability data to confirm mechanistic consistency .
- Meta-Analysis : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. Colon-26) to identify tissue-specific effects .
- Example : Discrepancies in anti-inflammatory activity may arise from differences in cellular models (e.g., murine vs. human macrophages); use species-matched assays for validation .
Q. How can computational modeling elucidate the compound’s mechanism of action?
- Methods :
- Molecular Docking : Simulate binding to targets like kinases (e.g., EGFR) or DNA topoisomerases using AutoDock Vina .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER) .
- Validation : Correlate docking scores with experimental IC₅₀ values to prioritize high-affinity targets .
Q. What experimental designs address the compound’s solubility and stability limitations?
- Solubility Enhancement :
- Co-solvents : Use DMSO/PEG mixtures for in vitro studies .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for improved aqueous solubility .
- Stability Testing :
- Forced Degradation : Expose to heat, light, and pH extremes; monitor degradation via LC-MS .
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated breakdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
